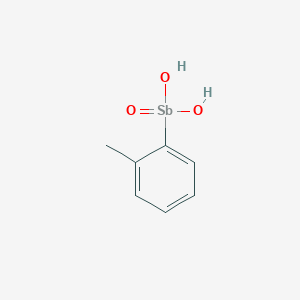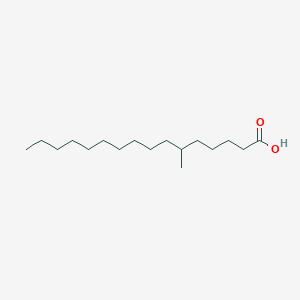![molecular formula C15H13NO4S B14718746 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene CAS No. 21309-10-4](/img/structure/B14718746.png)
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene is an organic compound with the molecular formula C15H13NO4S. This compound is characterized by the presence of a nitro group, a sulfonyl group, and a phenylcyclopropyl moiety attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced to the benzene ring through nitration, which involves the reaction of benzene with nitric acid in the presence of sulfuric acid as a catalyst . The sulfonyl group can be added via sulfonation, where benzene reacts with sulfur trioxide or chlorosulfonic acid . The phenylcyclopropyl moiety is introduced through a Friedel-Crafts alkylation reaction, using a cyclopropyl halide and a Lewis acid catalyst .
Analyse Chemischer Reaktionen
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid, sulfuric acid, sulfur trioxide, chlorosulfonic acid, hydrogen gas, and various metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro and sulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The compound’s effects are mediated by its ability to form stable intermediates and transition states during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene include other nitrobenzene derivatives and sulfonyl-substituted benzenes . These compounds share similar chemical properties but differ in their specific functional groups and substituents. The unique combination of a nitro group, sulfonyl group, and phenylcyclopropyl moiety in this compound distinguishes it from other related compounds .
Similar Compounds
- Nitrobenzene
- 2-Nitrotoluene
- 4-Nitrobenzenesulfonic acid
- 2-Phenylcyclopropylamine
Eigenschaften
CAS-Nummer |
21309-10-4 |
|---|---|
Molekularformel |
C15H13NO4S |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
1-nitro-2-(2-phenylcyclopropyl)sulfonylbenzene |
InChI |
InChI=1S/C15H13NO4S/c17-16(18)13-8-4-5-9-14(13)21(19,20)15-10-12(15)11-6-2-1-3-7-11/h1-9,12,15H,10H2 |
InChI-Schlüssel |
GYIBXWKIOAIMNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



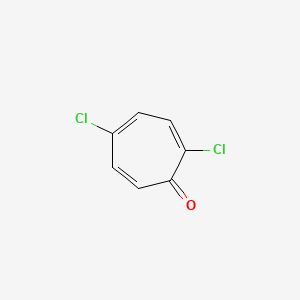
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



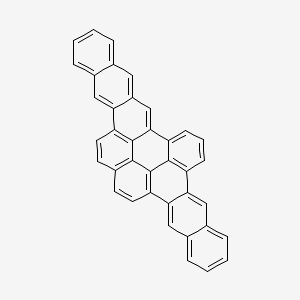
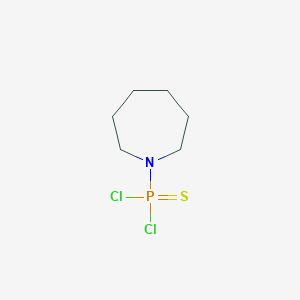

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


